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Compound of Interest

Compound Name:
3-Amino-1H-indazole-5-

carbonitrile

Cat. No.: B1315072 Get Quote

CAS Number: 20925-62-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Amino-1H-indazole-5-
carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its

chemical properties, synthesis, spectral characteristics, and its significant role in the

development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties
3-Amino-1H-indazole-5-carbonitrile is a stable, solid organic compound. Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 20925-62-6 [1][2][3]

Molecular Formula C₈H₆N₄ [3]

Molecular Weight 158.16 g/mol [3]

Appearance Pale-yellow to yellow solid [4]

Storage
Keep in a dark place, inert

atmosphere, 2-8°C
[5]

SMILES
N#CC1=CC2=C(NN=C2N)C=

C1

Synthesis and Experimental Protocols
The synthesis of 3-aminoindazoles often involves the cyclization of an ortho-substituted

benzonitrile with hydrazine.[6][7] A common precursor for 3-Amino-1H-indazole-5-carbonitrile
is a di-substituted benzene ring containing a fluorine atom and a cyano group, which

undergoes nucleophilic aromatic substitution with hydrazine.

A detailed experimental protocol, adapted from the synthesis of the isomeric 3-amino-1H-

indazole-4-carbonitrile, is provided below.[4]

Reaction Scheme:

2-Fluoro-5-cyanobenzonitrile + Hydrazine monohydrate
(Ethanol, 70°C) 3-Amino-1H-indazole-5-carbonitrile

Click to download full resolution via product page

A representative synthetic route.

Materials:

2-Fluoro-5-cyanobenzonitrile
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Hydrazine monohydrate (99%)

Ethanol

Ethyl acetate

Water

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-Fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol in a reaction vessel.

Add hydrazine monohydrate (3.0 equivalents) to the solution.

Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent.

Partition the residue between ethyl acetate and water.

Separate the organic layer and wash it with water.

Extract the aqueous layer with ethyl acetate.

Combine all organic layers and dry over anhydrous magnesium sulfate.

Evaporate the solvent under vacuum to yield 3-Amino-1H-indazole-5-carbonitrile as a

solid.

Spectral Data
While a specific, detailed spectral analysis for 3-Amino-1H-indazole-5-carbonitrile is not

readily available in all public literature, the expected spectral characteristics can be inferred

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1315072?utm_src=pdf-body
https://www.benchchem.com/product/b1315072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


from related structures. Commercial suppliers may provide compound-specific spectra upon

request.[8]

Spectroscopy Expected Characteristics

¹H NMR

Aromatic protons in the range of δ 7.0-8.5 ppm.

Broad singlet for the amino (NH₂) protons. A

broad singlet for the indazole NH proton.

¹³C NMR
Signals for the carbonitrile carbon, aromatic

carbons, and carbons of the pyrazole ring.

IR (Infrared)

Characteristic peaks for N-H stretching of the

amino and indazole NH groups (around 3200-

3400 cm⁻¹). A sharp peak for the nitrile (C≡N)

stretching vibration (around 2220-2260 cm⁻¹).

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

molecular weight of the compound (158.16

g/mol ).

Role in Drug Development and Signaling Pathways
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly in the

design of kinase inhibitors for cancer therapy.[9][10] Derivatives of 3-Amino-1H-indazole-5-
carbonitrile have been investigated as potent inhibitors of various receptor tyrosine kinases

(RTKs) and other key signaling proteins.

Kinase Inhibition
The 3-amino group of the indazole ring often acts as a hinge-binder, forming crucial hydrogen

bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[11]

This scaffold has been successfully utilized to develop inhibitors targeting the "DFG-out"

inactive conformation of kinases.[9][10]

Key Kinase Targets:

Vascular Endothelial Growth Factor Receptor (VEGFR): 3-aminoindazole derivatives have

shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the
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formation of new blood vessels), which is crucial for tumor growth and metastasis.[12][13]

[14]

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently

dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. 3-

aminoindazole-based inhibitors have been developed to target EGFR.[1][15][16]

Bcr-Abl: In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein

drives cancer progression. 3-aminoindazole derivatives have been explored as inhibitors of

Bcr-Abl, including mutations that confer resistance to other therapies.[17][18][19][20][21]

The table below summarizes the inhibitory activity of selected 3-aminoindazole derivatives

against various kinases.

Compound Target Kinase IC₅₀ / EC₅₀ Reference

Compound 4 (3-

amino-1H-indazol-6-

yl-benzamide

derivative)

FLT3 5 nM (EC₅₀) [9]

PDGFRα-T674M 17 nM (EC₅₀) [9]

Kit-T670I 198 nM (EC₅₀) [9]

ABT-869 KDR (VEGFR-2) - [11]

cKIT - [11]

FLT3 - [11]

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

targeted by 3-aminoindazole derivatives.
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EGFR Signaling Pathway and Inhibition.
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Bcr-Abl Signaling Pathway and Inhibition.

p53-MDM2 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its

activity is negatively regulated by MDM2, which targets p53 for degradation.[22][23][24] Some

small molecules can inhibit the p53-MDM2 interaction, leading to the stabilization and

activation of p53, which in turn can induce apoptosis in cancer cells. While direct evidence for

3-Amino-1H-indazole-5-carbonitrile in this pathway is limited, the broader class of nitrogen-

containing heterocyclic compounds has been explored for this purpose.[25][26]
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The p53-MDM2 Regulatory Pathway.

Conclusion
3-Amino-1H-indazole-5-carbonitrile is a valuable and versatile building block for the

synthesis of biologically active compounds. Its utility as a core scaffold for kinase inhibitors has

been demonstrated in the development of targeted cancer therapies. The synthetic accessibility

and the potential for diverse functionalization make it a compound of high interest for

researchers and professionals in the field of drug discovery and development. Further

exploration of its derivatives is likely to yield novel therapeutic agents with improved potency

and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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